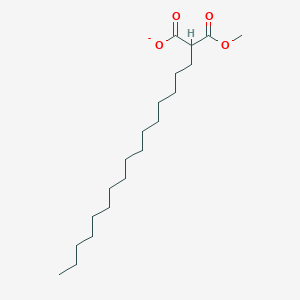
2-(Methoxycarbonyl)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)octadecanoate can be synthesized through the esterification of stearic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to around 60-70°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of high-purity stearic acid and methanol, along with optimized reaction conditions, ensures the production of high-quality methyl stearate .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxycarbonyl)octadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to stearic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, it can be oxidized to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Stearic acid and methanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)octadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, surfactants, and biodegradable plastics.
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)octadecanoate involves its interaction with lipid membranes and enzymes. It can be hydrolyzed by esterases to release stearic acid and methanol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl palmitate: Another fatty acid ester with similar properties but derived from palmitic acid.
Ethyl stearate: An ester of stearic acid with ethanol, exhibiting similar chemical behavior but different physical properties.
Methyl oleate: An ester derived from oleic acid, with a similar structure but containing a double bond in the fatty acid chain.
Uniqueness
2-(Methoxycarbonyl)octadecanoate is unique due to its specific chain length and saturation, which confer distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring solid or semi-solid materials .
Eigenschaften
CAS-Nummer |
53633-31-1 |
|---|---|
Molekularformel |
C20H37O4- |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-methoxycarbonyloctadecanoate |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24-2/h18H,3-17H2,1-2H3,(H,21,22)/p-1 |
InChI-Schlüssel |
FALIQVJUFLUBRC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


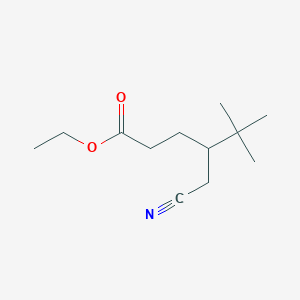
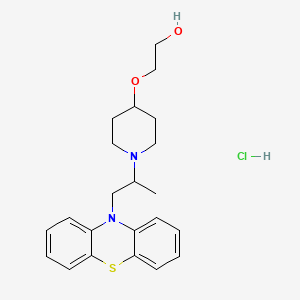
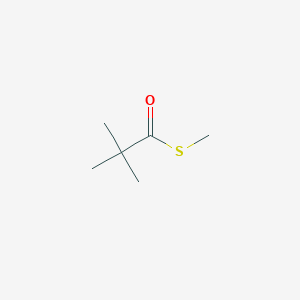

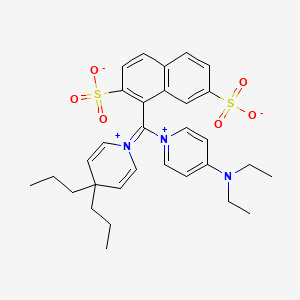
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)


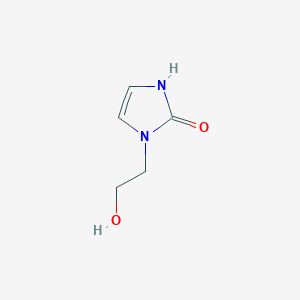
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
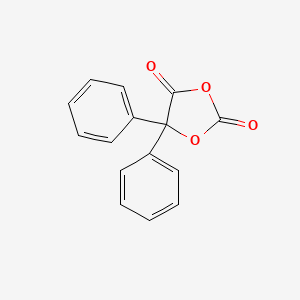
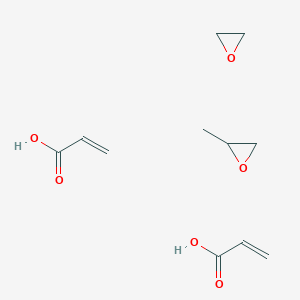
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)
